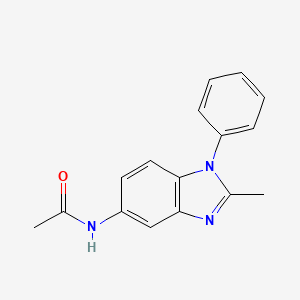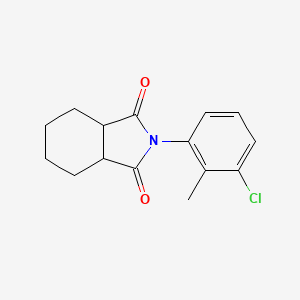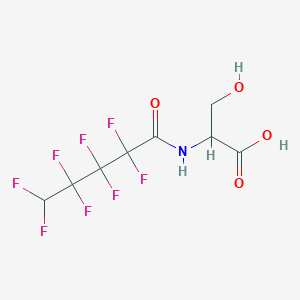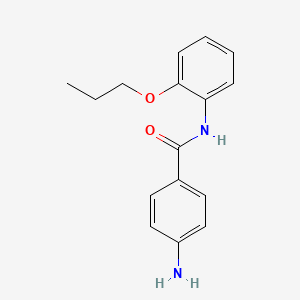![molecular formula C18H17BrN4O7 B11098511 N-(2-{2-[(Z)-1-(3-Bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B11098511.png)
N-(2-{2-[(Z)-1-(3-Bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{2-[(Z)-1-(3-Bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a brominated phenyl ring, a nitro group, and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(Z)-1-(3-Bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of a nitro group. The hydrazino linkage is then formed through a condensation reaction with a hydrazine derivative. The final step involves the coupling of the intermediate with 3,4-dimethoxybenzamide under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[(Z)-1-(3-Bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction can produce an amine-substituted compound.
Scientific Research Applications
N-(2-{2-[(Z)-1-(3-Bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{2-[(Z)-1-(3-Bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-{2-[(Z)-1-(3-Bromo-2-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide: Lacks the nitro group, which affects its reactivity and biological activity.
N-(2-{2-[(Z)-1-(3-Chloro-2-hydroxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
The presence of both bromine and nitro groups in N-(2-{2-[(Z)-1-(3-Bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide makes it unique in terms of its reactivity and potential applications. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C18H17BrN4O7 |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H17BrN4O7/c1-29-14-4-3-10(6-15(14)30-2)18(26)20-9-16(24)22-21-8-11-5-12(23(27)28)7-13(19)17(11)25/h3-8,25H,9H2,1-2H3,(H,20,26)(H,22,24)/b21-8- |
InChI Key |
QFRLDRKKDIXAKI-WNFQYIGGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C\C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11098439.png)
![3-(5-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11098445.png)
![3-[(Pentyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B11098447.png)

![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11098457.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11098460.png)

![(5Z)-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazolidin-2-one](/img/structure/B11098465.png)
![2-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11098482.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B11098498.png)



